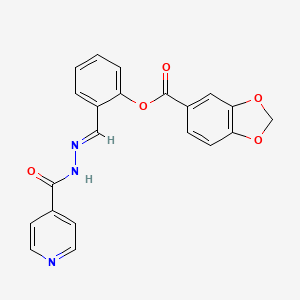

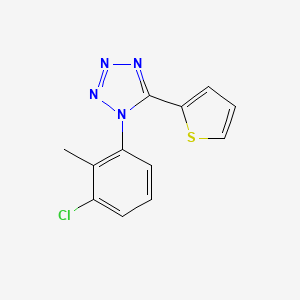

![molecular formula C21H14Br2FNO3 B5519474 2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)

2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate" often involves complex reactions that incorporate fluorine or other halogens into the molecular structure. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles demonstrates the intricacies involved in introducing fluorine atoms into organic compounds, which could be relevant to synthesizing the target compound due to the presence of fluorine and bromine (Hutchinson et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds like "2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate" is characterized by the presence of multiple halogen atoms, which significantly influence their electronic and spatial configuration. Studies on similar compounds, such as benzothiazoles, shed light on the impact of halogen substitutions on molecular conformation and electronic properties, which are crucial for understanding the behavior and reactivity of the target compound (Mortimer et al., 2006).

科学的研究の応用

Antitumor Properties

2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate and related compounds have been studied for their potent antitumor properties. For example, compounds such as 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally similar, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds are known for inducing and being biotransformed by cytochrome P 450 1A1 into active metabolites, which contribute to their antitumor effects (Bradshaw et al., 2002).

Bioactivation and DNA Damage

Fluorinated 2-arylbenzothiazoles, which share a structural relationship with 2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate, have shown bioactivation by human cytochrome P450s and are associated with DNA damage in sensitive tumor cells. This bioactivation is crucial for their antitumor activity, as it leads to the formation of reactive intermediates that are responsible for their antiproliferative effects (Wang & Guengerich, 2012).

Synthesis and Evaluation

The synthesis and evaluation of derivatives of compounds similar to 2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate, such as 6-amino-2-phenylbenzothiazoles, have been conducted to explore their antitumor activities. These studies focus on creating derivatives with different substituents and testing their effects against various cancer cell lines, thereby enhancing the understanding of their therapeutic potential (Racané et al., 2006).

Potential as Imaging Agents

Carbon-11 labeled fluorinated 2-arylbenzothiazoles, akin to 2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate, have been proposed as potential PET cancer imaging agents. These agents show promising activity against breast, lung, and colon cancer cell lines, making them suitable for imaging applications in cancer diagnosis and treatment monitoring (Wang et al., 2006).

特性

IUPAC Name |

[2-(benzamidomethyl)-4,6-dibromophenyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br2FNO3/c22-16-10-15(12-25-20(26)13-4-2-1-3-5-13)19(18(23)11-16)28-21(27)14-6-8-17(24)9-7-14/h1-11H,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZSCAMXOLVZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br2FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

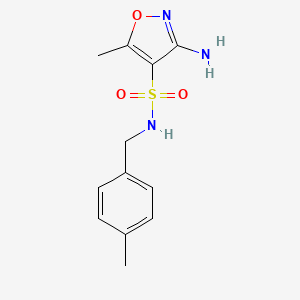

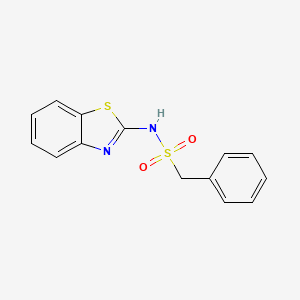

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)

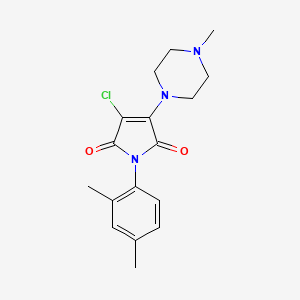

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

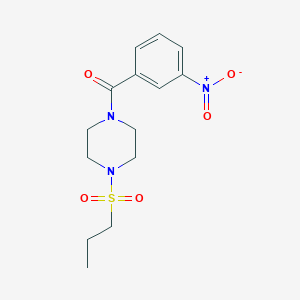

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

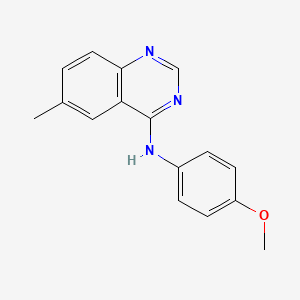

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)